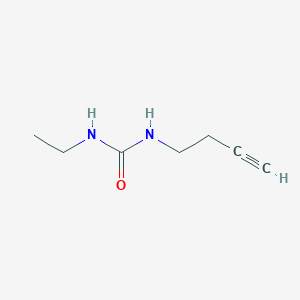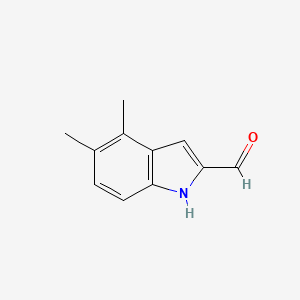
4,5-dimethyl-1H-indole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethyl-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 . It is used in the synthesis of various organic compounds .
Synthesis Analysis
Indole derivatives, including this compound, are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . The synthesis of indole derivatives has created interest among researchers due to their diverse biological activities .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyrrole ring, which makes it aromatic in nature . The compound has a predicted boiling point of 363.7±37.0 °C and a predicted density of 1.185±0.06 g/cm3 .Chemical Reactions Analysis
Indole derivatives are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . They are also known to participate in multicomponent reactions, which are high-yielding, operationally friendly, time- and cost-effective .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 363.7±37.0 °C, a predicted density of 1.185±0.06 g/cm3, and a predicted pKa of 15.59±0.30 .Scientific Research Applications
Applications in Crystal Structure and Molecular Interactions
4,5-dimethyl-1H-indole-2-carbaldehyde has been utilized in the synthesis of complex organic compounds with significant structural properties. For instance, Barakat et al. (2017) synthesized a compound through a condensation reaction involving 5-bromo-1H-indole-3-carbaldehyde, which displayed good thermal stability and various intermolecular interactions as analyzed by Hirshfeld surface and molecular orbital energy level diagrams (Barakat et al., 2017).
Applications in Organic Synthesis
The compound has been a crucial intermediate in various organic synthesis processes. Kothandaraman et al. (2011) reported a gold(I)-catalyzed cycloisomerization method to prepare 1H-indole-2-carbaldehydes, showcasing the compound's role in efficient and versatile synthetic routes (Kothandaraman et al., 2011).
Antimicrobial Activity
Research has explored the antimicrobial potential of derivatives of this compound. Kathrotiya and Patel (2012) synthesized a series of indole-based chromene derivatives from the compound and found some to exhibit antimicrobial activity, comparable or superior to standard drugs (Kathrotiya & Patel, 2012).
Applications in Medicinal Chemistry
The compound's derivatives have shown promise in medicinal chemistry. For example, Gautam et al. (2021) synthesized novel indole derivatives with potential anti-convulsant and antimicrobial activities (Gautam et al., 2021).
Anticancer Activity
The anticancer properties of the compound's derivatives have been a significant area of study. Fawzy et al. (2018) synthesized new heterocyclic compounds from 1H-indole-3-carbaldehyde, showing significant in-vitro antiproliferative activity towards human breast cancer and normal murine fibroblast cell lines, indicating their potential as cancer treatments while being non-toxic to normal cells (Fawzy et al., 2018).
Future Directions
The future directions of research on 4,5-dimethyl-1H-indole-2-carbaldehyde could involve exploring its potential biological activities and therapeutic possibilities . Additionally, its role in multicomponent reactions could be further exploited in the assembly of pharmaceutically interesting scaffolds .
properties
IUPAC Name |
4,5-dimethyl-1H-indole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-11-10(8(7)2)5-9(6-13)12-11/h3-6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBPEMKFXKLTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=C2)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine](/img/structure/B2431919.png)
![ethyl 3-(4-fluorophenyl)-2,4-dioxo-1-(2-oxo-2-phenylethyl)-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)
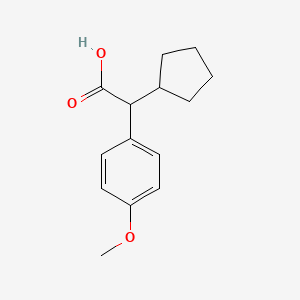
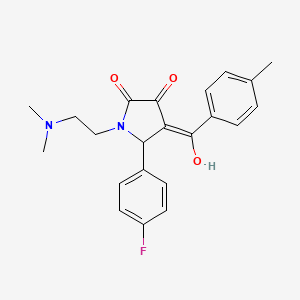


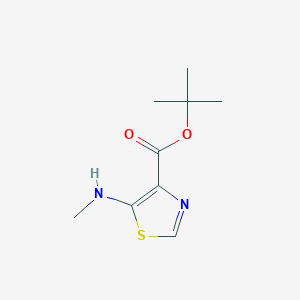
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2431929.png)
![8-((3-Chloro-4-fluorophenyl)sulfonyl)-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2431930.png)
![4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2431932.png)
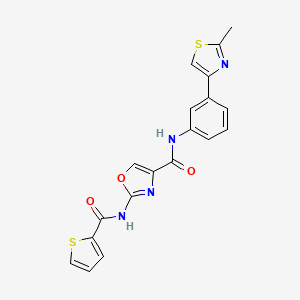
![5-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide](/img/structure/B2431937.png)
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2431938.png)
